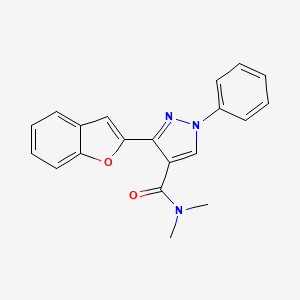

3-(1-benzofuran-2-yl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-benzofuran-2-yl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . Benzofuran and its derivatives are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves reactions such as metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various functional groups attached to the benzofuran ring. The structure of the compound can be confirmed by various spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic cyclization reactions with iodine, NBS, and NCS to give 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

- Benzofuran derivatives exhibit promising anticancer potential. Researchers have synthesized novel benzofuran-based compounds as potential anticancer agents . These compounds may interfere with cancer cell growth, proliferation, and metastasis.

- Benzofuran derivatives have demonstrated antibacterial effects against various pathogens. For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Antibacterial Activity

Mécanisme D'action

Target of Action

Related benzofuran derivatives have been found to interact with various biological targets, such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Benzofuran derivatives have been shown to influence various biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

Its elimination was fast, and enterohepatic circulation was observed .

Result of Action

Benzofuran derivatives have been reported to exhibit various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research in this area may focus on developing new synthesis methods, exploring new biological activities, and designing new benzofuran-based drugs .

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-22(2)20(24)16-13-23(15-9-4-3-5-10-15)21-19(16)18-12-14-8-6-7-11-17(14)25-18/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXUEYLTGAOXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzofuran-2-yl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)

![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5692548.png)

![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)